molecular formula C10H12N2O B065674 N-[(1E)-N-Methylethanimidoyl]benzamide CAS No. 176240-32-7

N-[(1E)-N-Methylethanimidoyl]benzamide

货号 B065674
CAS 编号: 176240-32-7
分子量: 176.21 g/mol
InChI 键: ZWBFPAZJOZVWDN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[(1E)-N-Methylethanimidoyl]benzamide, commonly known as MEAB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MEAB is a benzamide derivative that has been synthesized through a novel method and has been found to exhibit promising pharmacological properties.

作用机制

Further studies are needed to understand the exact mechanism of action of MEAB and its interaction with various signaling pathways.
3. Optimization of synthesis method: The synthesis method of MEAB can be optimized to improve the yield and reduce the cost of the compound.
4. Combination therapy: MEAB can be studied in combination with other compounds to enhance its pharmacological properties and improve its efficacy in various diseases.
Conclusion:
MEAB is a promising compound that exhibits multiple pharmacological properties, making it a potential candidate for various scientific research applications. The synthesis method of MEAB is simple, and the compound can be synthesized with high purity. MEAB has been shown to exhibit neuroprotective, anti-inflammatory, and anti-cancer properties, among others. However, there is limited research available on MEAB, and further studies are needed to confirm its pharmacological properties and potential applications in various diseases.

实验室实验的优点和局限性

MEAB has several advantages and limitations for lab experiments. Some of the advantages include:
1. High purity: MEAB can be synthesized with high purity using a simple method, making it easy to work with in lab experiments.
2. Multiple pharmacological properties: MEAB exhibits multiple pharmacological properties, making it a potential candidate for various research applications.
3. Low toxicity: MEAB has been shown to have low toxicity in vitro and in vivo, making it a safe compound for lab experiments.
Some of the limitations of MEAB include:
1. Limited research: MEAB is a relatively new compound, and there is limited research available on its pharmacological properties.
2. Lack of in vivo studies: Most of the studies on MEAB have been carried out in vitro, and there is a lack of in vivo studies available.
3. Cost: MEAB is a relatively expensive compound, which may limit its use in lab experiments.

未来方向

There are several future directions for research on MEAB. Some of the key areas where research can be focused include:
1. In vivo studies: More in vivo studies are needed to confirm the pharmacological properties of MEAB and its potential applications in various diseases.
2.

合成方法

MEAB has been synthesized through a novel method using benzoyl chloride and N-methylethanolamine as starting materials. The reaction is carried out in the presence of a base, such as sodium hydroxide, and the product is obtained through a simple workup procedure. The purity of the synthesized MEAB is confirmed through various analytical techniques, such as NMR spectroscopy and mass spectrometry.

科学研究应用

MEAB has been found to exhibit promising pharmacological properties, making it a potential candidate for various scientific research applications. Some of the key research areas where MEAB has been studied include:
1. Neuroprotection: MEAB has been found to exhibit neuroprotective properties by reducing the oxidative stress-induced damage to neurons. It has been shown to enhance the survival of neurons and improve their function, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
2. Anti-inflammatory: MEAB has been found to exhibit anti-inflammatory properties by reducing the production of pro-inflammatory cytokines and chemokines. It has been shown to inhibit the activation of NF-κB, a key regulator of inflammation, making it a potential candidate for the treatment of various inflammatory diseases.
3. Anti-cancer: MEAB has been found to exhibit anti-cancer properties by inducing apoptosis in cancer cells. It has been shown to inhibit the growth of various cancer cell lines, making it a potential candidate for the development of anti-cancer drugs.

属性

CAS 编号

176240-32-7

产品名称

N-[(1E)-N-Methylethanimidoyl]benzamide

分子式

C10H12N2O

分子量

176.21 g/mol

IUPAC 名称

N-(C,N-dimethylcarbonimidoyl)benzamide

InChI

InChI=1S/C10H12N2O/c1-8(11-2)12-10(13)9-6-4-3-5-7-9/h3-7H,1-2H3,(H,11,12,13)

InChI 键

ZWBFPAZJOZVWDN-UHFFFAOYSA-N

SMILES

CC(=NC)NC(=O)C1=CC=CC=C1

规范 SMILES

CC(=NC)NC(=O)C1=CC=CC=C1

同义词

Benzamide, N-[1-(methylamino)ethylidene]- (9CI)

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。